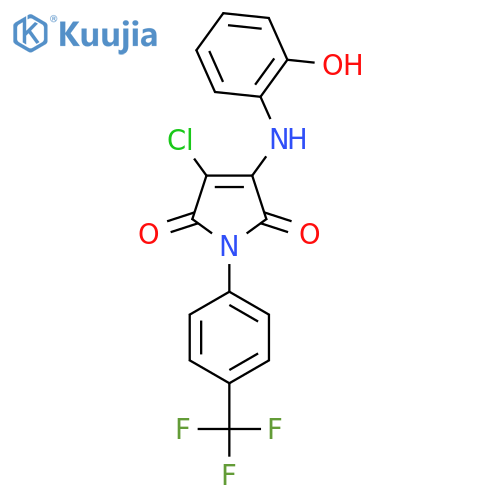Cas no 2490404-08-3 (3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione)

2490404-08-3 structure
商品名:3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
- 3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione
- 2490404-08-3
- 3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- EN300-27122054
-
- インチ: 1S/C17H10ClF3N2O3/c18-13-14(22-11-3-1-2-4-12(11)24)16(26)23(15(13)25)10-7-5-9(6-8-10)17(19,20)21/h1-8,22,24H
- InChIKey: CGVHEHDFKMTSEW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(N(C(C=1NC1C=CC=CC=1O)=O)C1C=CC(C(F)(F)F)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 382.0332044g/mol
- どういたいしつりょう: 382.0332044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 615
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028WK3-50mg |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95% | 50mg |
$832.00 | 2024-05-21 | |
| Enamine | EN300-27122054-0.05g |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95.0% | 0.05g |
$623.0 | 2025-03-20 | |
| Enamine | EN300-27122054-0.1g |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95.0% | 0.1g |
$751.0 | 2025-03-20 | |
| 1PlusChem | 1P028WK3-100mg |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione |
2490404-08-3 | 95% | 100mg |
$991.00 | 2024-05-21 |
3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
2490404-08-3 (3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
